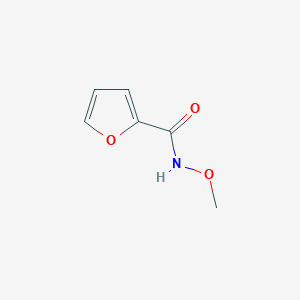

N-methoxyfuran-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO3 |

|---|---|

Molecular Weight |

141.12 g/mol |

IUPAC Name |

N-methoxyfuran-2-carboxamide |

InChI |

InChI=1S/C6H7NO3/c1-9-7-6(8)5-3-2-4-10-5/h2-4H,1H3,(H,7,8) |

InChI Key |

OVULJVYRDCLMGQ-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=CO1 |

Origin of Product |

United States |

Synthetic Methodologies for N Methoxyfuran 2 Carboxamide and Its Analogues

Direct Synthesis Approaches for N-Methoxyfuran-2-carboxamide

Direct synthesis of N-methoxyfuran-2-carboxamide can be approached through two main considerations: the formation of the central amide linkage and the specific placement of the methoxy (B1213986) group on the nitrogen atom.

Amide Bond Formation Strategies

The creation of the amide bond between a furan-2-carboxylic acid moiety and a methoxyamine derivative is a critical step. Various methods, from traditional named reactions to modern catalytic systems, have been explored to optimize this transformation.

The Schotten-Baumann reaction, a cornerstone of amide synthesis, provides a viable route to N-methoxyfuran-2-carboxamide. thermofisher.combyjus.com This method traditionally involves the reaction of an acyl chloride with an amine in the presence of a base. thermofisher.com For the synthesis of the target compound, this would entail the reaction of 2-furoyl chloride with methoxyamine.

The reaction is typically carried out in a two-phase system, often consisting of an organic solvent like dichloromethane (B109758) or diethyl ether and an aqueous basic solution. byjus.com The base, commonly sodium hydroxide (B78521) or pyridine, serves to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the formation of the amide. byjus.com Pyridine, when used, can also act as a catalyst, enhancing the acylating power of the acyl chloride. byjus.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion to form the amide bond. thermofisher.com

While a versatile and widely used method, the Schotten-Baumann reaction can sometimes be slow and may lead to side products. thermofisher.com

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. asianpubs.orgnih.govnih.gov This technology can be effectively applied to the synthesis of N-methoxyfuran-2-carboxamide.

In a general approach, a mixture of a carboxylic acid, an ammonium (B1175870) salt, a coupling agent like tosyl chloride, a base such as potassium carbonate, and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) can be irradiated in a microwave oven. asianpubs.org The absence of a solvent in some protocols makes this an environmentally friendly "green chemistry" approach. asianpubs.orgrsc.org For the synthesis of furan-2-carboxamides, microwave irradiation has been shown to significantly reduce reaction times and improve yields. asianpubs.org For instance, direct amidation of carboxylic acids with amines under solvent-free microwave conditions using ceric ammonium nitrate (B79036) as a catalyst has been reported to be a rapid and efficient method. nih.govnih.gov

The enhanced efficiency of microwave synthesis is attributed to the direct and uniform heating of the reaction mixture, which can lead to faster reaction rates and reduced side product formation. asianpubs.org

Modern organic synthesis heavily relies on the use of coupling reagents to facilitate amide bond formation under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

DMT/NMM/TsO⁻ (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate) is an effective coupling reagent for the synthesis of amides, including those with furan (B31954) rings. wikipedia.org It allows for rapid reactions, often with high yields and purities that may not require chromatographic purification. The reaction mechanism involves the formation of a highly reactive ester intermediate from the carboxylic acid and DMTMM, which is then attacked by the amine to form the amide. wikipedia.org

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is another widely used water-soluble carbodiimide (B86325) coupling agent. nih.govchemistrysteps.com It facilitates the formation of an amide bond between a carboxylic acid and an amine at room temperature, often with good yields (70-90%). chemistrysteps.com The reaction proceeds by activating the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. chemistrysteps.com The use of additives like HOBt (1-hydroxybenzotriazole) in conjunction with EDC can suppress side reactions and improve the efficiency of the coupling, especially with less reactive amines. nih.gov

A comparative study of different coupling reagents for the synthesis of furan-2-carboxamides showed that both DMT/NMM/TsO⁻ and EDC are effective. The choice of reagent can be optimized based on the specific substrates and desired reaction conditions.

Below is a table summarizing the reaction conditions for the synthesis of a furan-2-carboxamide analogue using different coupling methods.

| Coupling Reagent | Amine | Solvent | Temperature | Time | Yield |

| CDI | Aniline | THF | 45 °C | 20 h | - |

| EDC/HOBt | Aniline | Acetonitrile | 23 °C | 42 h | Low |

| EDC/DMAP/HOBt | Aniline | Acetonitrile | 23 °C | - | 72% |

Data adapted from studies on similar furan-2-carboxamide syntheses. nih.govnih.gov Please note that specific yields for N-methoxyfuran-2-carboxamide may vary.

Regioselective Introduction of the N-Methoxy Moiety

A key aspect of synthesizing N-methoxyfuran-2-carboxamide is the specific introduction of the methoxy group onto the nitrogen atom of the amide. This can be achieved through different synthetic strategies.

An alternative pathway to N-methoxyfuran-2-carboxamide involves the initial synthesis of N-hydroxyfuran-2-carboxamide, followed by the O-alkylation of the hydroxyl group. This method offers a regioselective approach to introduce the methoxy group.

The O-methylation of hydroxyl-containing compounds can be achieved using various methylating agents. eurekaselect.com Common reagents include methyl iodide (MeI), dimethyl sulfate (B86663) (DMS), and methyl triflate (MeOTf). eurekaselect.comresearchgate.net The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, making it a more potent nucleophile.

Phase-transfer catalysis (PTC) can be a particularly effective technique for such alkylations. researchgate.net In a PTC system, a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated N-hydroxy amide from an aqueous or solid phase to an organic phase where it can react with the methylating agent. researchgate.net This method can lead to higher yields and allow for the use of milder reaction conditions.

The choice of methylating agent and reaction conditions is crucial for achieving high regioselectivity and avoiding potential N-alkylation side reactions. researchgate.net

Condensation Reactions with Methoxyamine Derivatives

The synthesis of N-methoxyfuran-2-carboxamide is typically achieved through a condensation reaction between a furan-2-carboxylic acid derivative and methoxyamine. A common approach involves the activation of furan-2-carboxylic acid, for example, by converting it to furan-2-carbonyl chloride. This activated species then readily reacts with methoxyamine or its hydrochloride salt, often in the presence of a base to neutralize the formed acid.

Another strategy involves the use of coupling agents. For instance, furan-2-carboxylic acid can be reacted with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated intermediate, which then reacts with methoxyamine. nih.gov This method avoids the harsher conditions associated with acid chlorides.

Synthesis of N-Methoxyfuran-2-carboxamide Derivatives and Analogues

The core structure of N-methoxyfuran-2-carboxamide can be extensively modified to explore structure-activity relationships for various applications. These modifications include substitutions on the furan ring, diversification of the amide N-substituent, and the integration of other heterocyclic and aromatic scaffolds.

Synthetic Routes for Furan Ring Substitutions (e.g., Methylation, Halogenation)

Modifications to the furan ring of N-methoxyfuran-2-carboxamide are crucial for fine-tuning its properties.

Methylation: Methyl groups can be introduced onto the furan ring. For example, 2-methylfuran-3-carboxamide (B1311285) derivatives can be synthesized, such as N-[(furan-2-yl)methyl]-2-methylfuran-3-carboxamide. biosynth.com The synthesis of 2-methylfuran (B129897) itself can be achieved through the selective hydrogenation of furfural (B47365). mdpi.com

Halogenation: Halogens can be incorporated into the furan-2-carboxamide structure. For instance, N,N-dimethyl-5-(2-bromoacetyl)furan-2-carboxamide is synthesized by reacting N,N-dimethyl-5-acetylfuran-2-carboxamide with bromine in glacial acetic acid. prepchem.com Additionally, Suzuki-Miyaura cross-coupling reactions have been used to synthesize functionalized N-(4-bromophenyl)furan-2-carboxamides. nih.gov This reaction involves coupling N-(4-bromophenyl)furan-2-carboxamide with various boronic acids. nih.govnih.gov

Diversification of the N-Substituent Beyond Methoxy (e.g., N-methyl, N-isopropyl, N-(2,2-diphenylethyl))

The methoxy group on the amide nitrogen can be replaced with a wide array of other substituents to create a diverse library of furan-2-carboxamides. This is typically achieved by reacting furan-2-carbonyl chloride or an activated furan-2-carboxylic acid with the desired primary or secondary amine.

Examples of such diversification include the synthesis of:

N-methylfuran-2-carboxamides: These can be prepared through standard amidation procedures.

N-isopropylfuran-2-carboxamides: Similar to N-methyl derivatives, these are synthesized from furan-2-carbonyl chloride and isopropylamine.

N-(2,2-diphenylethyl)furan-2-carboxamide: This compound is synthesized by reacting furan-2-carbonyl chloride with 2,2-diphenylethan-1-amine in the presence of a base like triethylamine. researchgate.netmdpi.com

Further examples of N-substituent diversification are presented in the table below.

| Amine Reactant | Resulting N-Substituted Furan-2-carboxamide |

| Furfurylamine | N-(furan-2-ylmethyl)furan-2-carboxamide researchgate.net |

| 4-Bromoaniline | N-(4-bromophenyl)furan-2-carboxamide nih.gov |

| 2-Aminopyridine | N-(pyridin-2-yl)furan-2-carboxamide dergipark.org.tr |

| Pyridin-2-ylmethanamine | N-(pyridin-2-ylmethyl)furan-2-carboxamide researchgate.net |

| 2-(Dimethylamino)ethyl thiophene | N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]furan-2-carboxamide smolecule.com |

Integration of Diverse Heterocyclic and Aromatic Scaffolds (e.g., Pyrimidine (B1678525), Thiadiazole, Isoquinoline (B145761), Benzimidazole, Oxadiazole, Pyrazine)

Furan-2-carboxamide derivatives have been synthesized with a variety of other heterocyclic and aromatic rings, leading to compounds with a wide range of potential applications.

Pyrimidine: Furan-containing pyrimidine derivatives have been synthesized, such as 2-(furan-2-yl)pyrimidine-5-carboxylic acid and 5-(furan-2-yl)pyrimidine-2-carboxylic acid. shachemlin.comnih.gov These can be further elaborated into carboxamides.

Thiadiazole: A series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives have been synthesized, showing potential as VEGFR-2 inhibitors. mdpi.comnih.gov These are often prepared under both conventional heating and microwave irradiation conditions. nih.gov Other examples include 5-(4-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide. ontosight.ai

Isoquinoline: The isoquinoline scaffold, a structural isomer of quinoline, is present in many natural alkaloids and has been incorporated into furan-2-carboxamide derivatives. wikipedia.orgdrugbank.com For instance, the synthesis of 2-(furan-2-yl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide has been proposed based on established methods for similar quinoline-4-carboxamides. vulcanchem.com Novel antimicrobial isoquinoline derivatives have also been developed. nih.gov

Benzimidazole: Benzimidazole-containing furan-2-carboxamides have been synthesized. For example, N-(1-benzyl-1H-benzimidazol-2-yl)-5-({2-nitrophenoxy}methyl)-2-furamide has been reported. ontosight.ai Another example is 2-(furan-2-carboxamido)-N-(6-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide, which was synthesized from 2-(furan-2-carboxamido)thiazole-4-carboxylic acid and 6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine. nih.gov Additionally, 2-(furan-2-yl)-3H-benzoimidazole-4-carboxylic acid and its 5-carboxylic acid isomer are known. smolecule.comechemi.com

Oxadiazole: Furan-2-carboxamide derivatives featuring an oxadiazole ring have been explored. nih.gov An example is N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide. ontosight.ai Another related compound is N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}furan-2-carboxamide. ontosight.ai

Pyrazine (B50134): Several furan-2-carboxamides incorporating a pyrazine ring have been synthesized. N-(furan-2-ylmethyl)pyrazine-2-carboxamide is a known compound. ontosight.ainih.gov The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]pyrazine-2-carboxamide likely involves a multi-step process including the activation of pyrazine-2-carboxylic acid and subsequent coupling with the appropriate amine. vulcanchem.com

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, and its application to N-methoxyfuran-2-carboxamide provides definitive insights into its atomic connectivity and spatial arrangement.

Comprehensive Proton (¹H) NMR Spectroscopic Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of N-methoxyfuran-2-carboxamide reveals distinct signals corresponding to the protons of the furan (B31954) ring and the methoxy (B1213986) group. The protons on the furan ring typically appear as multiplets in the aromatic region of the spectrum due to spin-spin coupling. The proton at position 5 of the furan ring is often the most deshielded, appearing at a higher chemical shift. The protons at positions 3 and 4 exhibit characteristic coupling patterns that allow for their unambiguous assignment.

The coupling constants (J values) between adjacent protons provide valuable information about the connectivity and geometry of the molecule. For instance, the coupling constant between H-3 and H-4 is typically larger than the long-range couplings between other furan protons. Analysis of these coupling constants is crucial for confirming the substitution pattern on the furan ring. The methoxy group protons typically appear as a sharp singlet at a lower chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for N-methoxyfuran-2-carboxamide

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H-3 | ~6.5 | dd | J(H3-H4) = ~3.5, J(H3-H5) = ~0.8 |

| H-4 | ~7.2 | dd | J(H4-H3) = ~3.5, J(H4-H5) = ~1.8 |

| H-5 | ~7.6 | dd | J(H5-H4) = ~1.8, J(H5-H3) = ~0.8 |

| OCH₃ | ~3.8 | s | - |

| NH | ~8.5 | s (broad) | - |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Detailed Carbon (¹³C) NMR Spectroscopic Characterization and Chemical Shift Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon environments within N-methoxyfuran-2-carboxamide. The carbonyl carbon of the amide group is characteristically found at the most downfield chemical shift, typically in the range of 158-165 ppm. The carbon atoms of the furan ring resonate in the aromatic region, with their specific chemical shifts influenced by the electron-withdrawing nature of the carboxamide group and the electron-donating effect of the oxygen atom.

The carbon attached to the oxygen (C2) and the carbon at position 5 (C5) are generally the most deshielded among the furan ring carbons. The chemical shift of the methoxy carbon is typically observed around 50-60 ppm. While a specific spectrum for N-methoxyfuran-2-carboxamide is not available, data for similar furan derivatives, such as N-(2,2-diphenylethyl)furan-2-carboxamide, show the carbonyl carbon at 158.12 ppm and furan ring carbons at 112.23, 113.76, 143.26, and 148.27 ppm. mdpi.com The Human Metabolome Database provides a predicted ¹³C NMR spectrum for 2-methylfuran (B129897), which can offer some comparative insight. hmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for N-methoxyfuran-2-carboxamide

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | ~160 |

| C2 (furan) | ~148 |

| C3 (furan) | ~112 |

| C4 (furan) | ~118 |

| C5 (furan) | ~145 |

| OCH₃ | ~60 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups and may vary. wisc.edu

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Full Structural Elucidation

To achieve complete and unambiguous structural assignment, two-dimensional (2D) NMR techniques are indispensable. youtube.comscience.govsdsu.edu

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For N-methoxyfuran-2-carboxamide, a COSY spectrum would show cross-peaks between the adjacent furan protons (H-3, H-4, and H-5), confirming their connectivity within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates protons directly to the carbons to which they are attached. columbia.edu This is crucial for assigning the ¹³C signals of the protonated carbons in the furan ring and the methoxy group. For instance, the signal for H-3 in the ¹H spectrum would show a correlation to the signal for C-3 in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the C2 carbon of the furan ring. For example, the methoxy protons would show a correlation to the methoxy carbon (one-bond) and potentially to the nitrogen of the amide and the C2 carbon of the furan ring (two- and three-bond correlations, respectively). The furan protons would show correlations to neighboring carbons as well as to the carbonyl carbon, solidifying the entire molecular framework.

The combined application of these 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of N-methoxyfuran-2-carboxamide, leaving no ambiguity in the assignment of its atoms. github.io

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule's functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Amide Band Analysis

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in N-methoxyfuran-2-carboxamide. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations.

Key expected vibrational bands include:

N-H Stretch : A band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide. mdpi.com

C-H Stretch : Aromatic C-H stretching vibrations of the furan ring are typically observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹.

C=O Stretch (Amide I band) : This is one of the most intense and characteristic bands in the spectrum, appearing in the range of 1630-1680 cm⁻¹. mdpi.com Its precise position can be influenced by hydrogen bonding.

N-H Bend (Amide II band) : This band, resulting from a combination of N-H bending and C-N stretching, is found between 1515 and 1570 cm⁻¹. mdpi.com

C-O-C Stretch : The asymmetric and symmetric stretching vibrations of the ether linkage in the furan ring and the methoxy group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Studies on similar furan-2-carboxamide derivatives have confirmed these characteristic absorptions, validating the structural assignment. mdpi.com The FT-IR spectra of furan and its derivatives have been studied, providing a basis for the interpretation of the spectrum of N-methoxyfuran-2-carboxamide. udayton.eduresearchgate.net

Raman Spectroscopy for Molecular Vibrations and Structural Fingerprinting

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. nih.gov This often means that symmetric vibrations and bonds involving non-polar groups are more intense in the Raman spectrum.

For N-methoxyfuran-2-carboxamide, the Raman spectrum would be expected to show strong bands for:

Ring Breathing Vibrations : The symmetric stretching and breathing modes of the furan ring are typically strong in the Raman spectrum and provide a characteristic fingerprint of the heterocyclic core.

C=C Stretching : The double bond stretching vibrations within the furan ring will also be prominent.

C-N and C-O Stretching : These vibrations will also be observable.

While specific Raman data for N-methoxyfuran-2-carboxamide was not found, studies on related molecules like furan-2-carbaldehyde-d and 2-acetyl-5-methylfuran (B71968) have utilized Raman spectroscopy for detailed vibrational characterization. mdpi.comresearchgate.net The Raman spectra of furan and its derivatives have been investigated, which can aid in the interpretation of the spectrum of the title compound. udayton.edu

Use of Two-Dimensional Correlation Spectroscopy (2D-COS) in Vibrational Data Analysis

Two-dimensional correlation spectroscopy (2D-COS) is a sophisticated analytical technique used to analyze changes in spectra that are recorded under some form of perturbation, such as temperature, pressure, or concentration. nist.govresearchgate.net This method is particularly adept at revealing hidden correlations between different spectral regions and can help in elucidating the sequence of molecular events. nist.govnih.gov By spreading the spectral data over a second dimension, 2D-COS can enhance spectral resolution, making it easier to distinguish between overlapping peaks. nist.gov

The application of 2D-COS extends to a wide array of spectroscopic methods, including infrared (IR), Raman, UV-Vis, and fluorescence spectroscopy. nist.govresearchgate.net In the context of furan-2-carboxamide derivatives, 2D-COS can be instrumental in studying intermolecular interactions, conformational changes, and the dynamics of hydrogen bonding under varying conditions. nist.gov For instance, by monitoring the vibrational spectra (like FTIR or Raman) of N-methoxyfuran-2-carboxamide as a function of temperature, 2D-COS could identify subtle changes in the vibrational modes of the furan ring, the amide group, and the methoxy group. This can provide insights into the thermal stability and phase transitions of the compound. nist.gov The technique is also valuable for analyzing hyperspectral imaging data, which could be used to map the spatial distribution of the compound in a complex matrix. researchgate.netnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of N-methoxyfuran-2-carboxamide and its derivatives, providing precise information on molecular weight and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of N-methoxyfuran-2-carboxamide. nih.gov Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the confident determination of the elemental composition of the molecule. nih.govresearchgate.net This high mass accuracy is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov For newly synthesized furan-2-carboxamide derivatives, HRMS is used to confirm that the desired product has been formed by comparing the experimentally measured accurate mass with the theoretically calculated mass. nih.gov

Table 1: Illustrative HRMS Data for a Furan-2-carboxamide Derivative

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀N₂O₄ |

| Calculated Exact Mass [M+H]⁺ | 247.06623 |

| Measured Exact Mass [M+H]⁺ | 247.06619 |

| Mass Accuracy (ppm) | -0.16 |

This table illustrates the high accuracy of HRMS in determining the elemental composition of a related furan-2-carboxamide derivative. Data is hypothetical based on typical experimental results.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. youtube.com This technique is routinely employed in the analysis of furan-2-carboxamide derivatives to assess purity, identify impurities, and analyze complex mixtures. benthamdirect.comnih.gov In the synthesis of N-methoxyfuran-2-carboxamide, LC-MS can be used to monitor the progress of the reaction and to ensure the final product is free from starting materials and by-products. mdpi.com The retention time from the LC provides an additional layer of identification, while the mass spectrometer confirms the identity of the eluting compounds. nih.gov NanoLC-HRMS/MS, a more advanced version of the technique, offers even greater sensitivity and has been used to identify metabolites of related compounds in biological matrices. nih.gov

Elucidation of Fragmentation Pathways using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of N-methoxyfuran-2-carboxamide. researchgate.net In an MS/MS experiment, the molecular ion of the compound is selected and then fragmented by collision with an inert gas. The resulting fragment ions provide a "fingerprint" of the molecule's structure. mdpi.com For furan-2-carboxamide derivatives, characteristic fragmentation patterns often involve cleavage of the amide bond, as well as fragmentations related to the furan ring. libretexts.org The fragmentation of furan derivatives can be complex, and HRMS/MS allows for the unequivocal identification of the chemical structures of the fragments. researchgate.net By analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be pieced together, confirming the structure of N-methoxyfuran-2-carboxamide.

Table 2: Hypothetical MS/MS Fragmentation Data for N-methoxyfuran-2-carboxamide

| Precursor Ion (m/z) | Fragment Ions (m/z) | Putative Fragment Structure |

| 142.04 [M+H]⁺ | 111.02 | [M+H - OCH₃]⁺ |

| 95.02 | [Furan-2-carbonyl]⁺ | |

| 67.02 | [Furan]⁺ |

This table provides a hypothetical fragmentation pattern for N-methoxyfuran-2-carboxamide, illustrating how MS/MS can be used for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Table 3: UV-Vis Absorption Maxima for Selected Furan Derivatives

| Compound | Solvent | λmax (nm) |

| Furan | Hexane | 208 |

| 2-Furoic acid | Ethanol | 246 |

| N-(2,2-diphenylethyl)furan-2-carboxamide | Not specified | Not specified |

| N-(4-bromo-2-methylphenyl)furan-2-carboxamide | Not specified | Not specified |

This table shows the UV-Vis absorption maxima for related furan compounds, demonstrating the effect of substitution on the electronic transitions. Specific data for N-methoxyfuran-2-carboxamide is not available.

X-ray Diffraction (XRD) for Single-Crystal and Powder Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov Single-crystal XRD can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, in the solid state of N-methoxyfuran-2-carboxamide. nih.gov The crystal structures of several furan-2-carboxamide derivatives have been determined, revealing details about their molecular conformation and crystal packing. strath.ac.ukresearchgate.net For example, in the structure of N-(2-nitrophenyl)furan-2-carboxamide, the furan and benzene (B151609) rings are slightly rotated out of the plane of the central amide fragment. strath.ac.ukresearchgate.net Powder XRD (PXRD) is used to analyze microcrystalline materials and can be used to identify the crystalline phase and assess the purity of a bulk sample of N-methoxyfuran-2-carboxamide. nih.gov

Reactivity and Mechanistic Studies of N Methoxyfuran 2 Carboxamide

Oxidative Reactivity of the Furan (B31954) Moiety

The furan ring is an electron-rich aromatic system, making it susceptible to oxidative degradation. The primary modes of oxidation are expected to involve reactions with singlet oxygen and other photooxidants like triplet chromophoric dissolved organic matter.

Investigation of Singlet Oxygen (¹O₂) Induced Degradation Mechanisms

The reaction of furans with singlet oxygen (¹O₂) is a well-established photochemical process. rsc.org It is anticipated that N-methoxyfuran-2-carboxamide would follow a similar degradation pathway. The mechanism is initiated by a [4+2] cycloaddition of singlet oxygen to the furan ring, which produces a highly unstable endoperoxide intermediate. nih.govresearchgate.net This intermediate can then undergo further reactions, leading to the cleavage of the furan ring and the formation of various degradation products. researchgate.net

The rate of this reaction is influenced by the substituents on the furan ring. Electron-donating groups generally accelerate the reaction, while electron-withdrawing groups, such as the carboxamide group, tend to slow it down. acs.org A study on the aqueous oxidation of various furan derivatives by singlet oxygen provides insight into these electronic effects. acs.org

Table 1: Reaction Rate Constants for Singlet Oxygen with Various Furans in Aqueous Solution

| Compound | Rate Constant (k) (M⁻¹s⁻¹) | pH |

|---|---|---|

| Furan | 1.5 (±0.5) x 10⁸ | 5 |

| 2-Methylfuran (B129897) | 3.1 (±0.9) x 10⁸ | 5 |

| 2,5-Dimethylfuran | 6.2 (±1.9) x 10⁸ | 5 |

| Furoic acid (neutral) | 6.8 (±2.1) x 10⁶ | 5 |

| Furfuryl amine (protonated) | 3.9 (±1.3) x 10⁷ | 5 |

Data sourced from a study on aqueous oxidation of biomass-burning furans. acs.org

Reactions with Triplet Chromophoric Dissolved Organic Matter (³CDOM)*

Chromophoric dissolved organic matter (CDOM) is a significant component of natural waters and can be excited by sunlight to form triplet states (³CDOM). ethz.ch These excited species are potent photooxidants that can react with organic molecules through either triplet energy transfer or oxidation via electron transfer. ethz.chacs.org Given the electron-rich nature of the furan ring, it is expected to be reactive towards ³CDOM.

The reaction would likely proceed through an electron transfer mechanism, where the furan ring donates an electron to ³CDOM, forming a furan radical cation. This radical cation would then be susceptible to further reactions with water or other nucleophiles, leading to a variety of degradation products. The formation rate of ³CDOM in the environment can be substantial, suggesting that this could be a relevant degradation pathway for furan-containing compounds in sunlit surface waters. copernicus.orgresearchgate.net

Characterization of Reactive Endoperoxide Intermediates and their Subsequent Transformations

As mentioned in section 4.1.1, the primary intermediate in the singlet oxygen-mediated oxidation of furans is an endoperoxide. nih.gov These endoperoxides are typically unstable and have a short lifetime, making their direct characterization challenging. However, their existence is inferred from the final degradation products. rsc.org

The subsequent transformations of the endoperoxide intermediate can be complex. In the case of 2-alkoxyfurans, a rearrangement to form 3H-1,2-dioxoles has been observed. rsc.org More commonly, the endoperoxide collapses to form a carbonyl oxide species, which can then rearrange to various products. nih.gov In some instances, the endoperoxide can be reduced to a more stable diol. The specific transformation pathway is highly dependent on the reaction conditions and the substitution pattern of the furan ring.

Mechanistic Role of Baeyer-Villager Rearrangements in Degradation Product Formation

The Baeyer-Villager oxidation is a well-known reaction that involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. adichemistry.comwikipedia.orglibretexts.org A similar rearrangement mechanism is believed to play a role in the degradation of furan oxidation products.

Following the formation of the endoperoxide and its subsequent collapse, a dioxirane (B86890) intermediate can form. This intermediate can then undergo a rearrangement analogous to the Baeyer-Villager oxidation. nih.gov This rearrangement can lead to the formation of various products, including lactams, carboxylic acids, and aldehydes, depending on the structure of the initial furan derivative. nih.gov Enzymatic systems, such as Baeyer-Villiger monooxygenases, have also been shown to oxidize furan aldehydes, leading to the formation of either furanoid acids or formyl esters via a Criegee intermediate, which is also a key intermediate in the chemical Baeyer-Villager oxidation. mdpi.comresearchgate.net

Chemical Reactivity of the N-Methoxyamide Group

The N-methoxyamide group possesses two potential sites for chemical reactions: the amide carbonyl carbon, which is electrophilic, and the nitrogen atom, which has a lone pair of electrons and can exhibit nucleophilic or be activated to become electrophilic.

Studies on Nucleophilic and Electrophilic Attack at the Amide Nitrogen and Carbonyl

Nucleophilic Attack at the Carbonyl Carbon: The carbonyl carbon of the amide group in N-methoxyfuran-2-carboxamide is electrophilic and can be attacked by nucleophiles. saskoer.ca However, amides are generally less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides. This is due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the carbonyl carbon. The presence of the electron-donating methoxy (B1213986) group on the nitrogen may further decrease the reactivity of the carbonyl group towards nucleophilic attack. Strong nucleophiles would be required to react at this position.

Electrophilic and Nucleophilic Reactivity at the Amide Nitrogen: The nitrogen atom of the N-methoxyamide has a lone pair of electrons, but its nucleophilicity is reduced due to delocalization into the carbonyl group. However, the N-methoxyamide functionality can be activated to undergo reactions at the nitrogen. For instance, N-chloro-N-methoxyamides can be used to generate N-methoxy-N-acylnitrenium ions in the presence of a Lewis acid. acs.orgacs.org These nitrenium ions are potent electrophiles that can participate in reactions such as electrophilic aromatic substitution. acs.orgacs.org

Furthermore, N-methoxy amides have been shown to undergo iron-catalyzed N=S coupling reactions with sulfoxides. nih.gov The proposed mechanism involves the formation of an iron-nitrenoid complex, highlighting the ability of the nitrogen atom to participate in bond formation under catalytic conditions. nih.gov

Analysis of Hydrolysis and Amide Cleavage Pathways under Various Conditions

The hydrolysis of N-methoxyfuran-2-carboxamide involves the cleavage of the amide bond, a reaction that can be catalyzed by either acid or base. Due to the inherent stability of the amide linkage, which results from resonance delocalization, this process is generally slow under neutral conditions. However, under acidic or basic conditions, distinct mechanistic pathways facilitate its cleavage.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the amide. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfers and the eventual departure of methoxyamine, yielding furan-2-carboxylic acid. In strongly acidic media, protonation of the furan ring's oxygen can also occur, potentially leading to ring-opening reactions, a known reactivity pattern for furans. acs.org

Under basic conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate. The collapse of this intermediate leads to the cleavage of the carbon-nitrogen bond, releasing the methoxyamide anion (or its conjugate acid after protonation) and the furan-2-carboxylate (B1237412) anion.

The transformation of amide bonds can generally proceed through two main pathways: C-N cleavage (deamination) or C-O cleavage (deoxygenation). nih.gov For N-methoxyfuran-2-carboxamide hydrolysis, the C-N cleavage is the expected and dominant pathway, leading to the formation of the corresponding carboxylic acid and methoxyamine. The presence of both an amino and a carboxyl group in close proximity on a scaffold molecule has been shown to significantly accelerate amide bond hydrolysis, a principle that might be relevant in more complex systems involving this moiety. nih.gov

Table 1: Expected Products of N-methoxyfuran-2-carboxamide Hydrolysis

| Condition | Reactants | Major Products | Pathway |

|---|---|---|---|

| Acidic (H₃O⁺) | N-methoxyfuran-2-carboxamide, Water | Furan-2-carboxylic acid, Methoxyammonium ion | Acid-catalyzed nucleophilic acyl substitution |

Mechanistic Elucidation of Synthetic Transformations

Computational and Experimental Analysis of Zwitterionic Intermediates in Furan Reactions

Computational studies, particularly using Molecular Electron Density Theory (MEDT), have become instrumental in understanding the mechanisms of reactions involving furan derivatives. nih.gov In many cycloaddition reactions, particularly those with polar components, the mechanism can deviate from a concerted pathway to a stepwise one involving the formation of zwitterionic intermediates. researchgate.netresearchgate.net

For reactions involving 2-methoxyfuran (B1219529), a close analogue to the furan portion of N-methoxyfuran-2-carboxamide, with electron-poor reactants like nitroalkenes, computational studies have identified multiple possible zwitterionic intermediates. nih.gov The formation of these intermediates is governed by local nucleophilic/electrophilic interactions between the reactants. nih.govresearchgate.net The furan ring acts as the nucleophile, and the initial bond formation leads to a charge-separated, zwitterionic species. The stability and subsequent reaction pathways of this intermediate dictate the final product distribution. researchgate.net

These computational models show that the reaction begins with the formation of a C-C single bond, creating a zwitterionic intermediate that can then cyclize to form the final product. researchgate.net The global electrophilicity of the reactants is a key determinant of the reaction pathway; a significant difference in electrophilicity between the furan derivative and its reaction partner favors a polar, stepwise mechanism. nih.gov Experimental evidence for such intermediates can be inferred from the reaction's stereochemical outcomes and trapping experiments. While direct detection is challenging due to their transient nature, their existence is strongly supported by the agreement between calculated and observed product distributions. researchgate.net

Table 2: Computational Analysis of Intermediates in the Reaction of 2-Methoxyfuran with Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate

| Parameter | 2-Methoxyfuran (1) | Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate (2) | Note |

|---|---|---|---|

| Electronic Chemical Potential (µ) | -3.12 eV | -4.51 eV | Indicates electron density flux from furan to the nitroalkene. nih.gov |

| Global Electrophilicity (ω) | 0.39 eV | 2.24 eV | Classifies the reaction as a Forward Electron Density Flux (FEDF) process. nih.gov |

| Outcome | | | The reaction proceeds via stepwise formation of zwitterionic intermediates. nih.gov |

Detailed Studies of Cycloaddition Mechanisms involving the Furan Ring (e.g., [4+2] Cycloadditions)

The furan ring in N-methoxyfuran-2-carboxamide can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov This reaction is a powerful tool for constructing six-membered rings and is central to the synthesis of complex molecules and materials. nih.govrsc.org Furan itself is a moderately reactive diene, and its reactivity is heavily influenced by substituents.

Electron-withdrawing groups, such as the carboxamide group, generally decrease the reactivity of the furan diene in normal-electron-demand Diels-Alder reactions. Conversely, electron-donating groups enhance reactivity. In N-methoxyfuran-2-carboxamide, the electron-withdrawing nature of the N-methoxycarboxamide moiety would be expected to reduce the furan's nucleophilicity. However, studies on related 2-furoic acids and their derivatives have shown that they can still be effective dienes, particularly when reacting with reactive dienophiles like maleimides, with significant rate enhancements observed in aqueous media. nih.govrsc.org

The mechanism of furan Diels-Alder reactions can be either concerted or stepwise. For many furan derivatives, especially when reacting with polar dienophiles, a stepwise mechanism involving a zwitterionic intermediate is often favored over a concerted pathway. researchgate.net The regioselectivity and stereoselectivity of the cycloaddition are key indicators of the underlying mechanism. For instance, intramolecular Diels-Alder reactions involving furans can lead to the exo product due to conformational constraints, even though the endo product is typically favored in intermolecular reactions. youtube.com The resulting 7-oxabicyclo[2.2.1]hept-2-ene adducts are versatile synthetic intermediates. nih.gov

Table 3: Representative [4+2] Cycloaddition Reactions of Furan Derivatives

| Furan Derivative | Dienophile | Conditions | Key Finding |

|---|---|---|---|

| 2-Furoic acids/amides | Maleimides | Water, mild conditions | Despite electron-withdrawing groups, these furans are reactive dienes, showing rate enhancement in water. nih.govrsc.org |

| Furan | Acrylate derivative | Sequential [4+2] then [3+2] cycloaddition | Forms an oxanorbornane-triazoline core, which can undergo a force-promoted retro-cycloaddition to release furan. acs.orgmanchester.ac.uk |

Investigation of Intramolecular Rearrangement Processes during Compound Synthesis

Intramolecular rearrangements can be integral to the synthesis and subsequent transformations of complex molecules derived from N-methoxyfuran-2-carboxamide. These processes can occur under thermal, photochemical, or catalytic conditions and often lead to significant structural reorganization.

One notable rearrangement in furan chemistry is the nih.govresearchgate.net-vinyl shift. DFT calculations have shown that for certain dienylisobenzofurans, a [4+2] cycloaddition can be followed by a rate-determining stepwise nih.govresearchgate.net-vinyl shift to yield the final [8+2] cycloadduct. pku.edu.cn This type of rearrangement involves the migration of a vinyl group across a conjugated system.

In other instances, unexpected rearrangements can occur during attempted functionalization. For example, the attempted intramolecular cyclization of a cyclopenta[b]indol-1(4H)-one derivative, itself formed from a cascade annulation, did not yield the expected polycyclic aromatic compound. Instead, it underwent a rearrangement to produce a spiro[furan-2,2′-indoline]-3′,5-dione. acs.org This highlights how reaction conditions can divert a reaction from its expected course to a complex rearrangement pathway. Such processes are crucial to consider during the multi-step synthesis of complex targets originating from furan-based starting materials.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| N-methoxyfuran-2-carboxamide |

| Furan-2-carboxylic acid |

| Methoxyamine |

| Methoxyammonium ion |

| Furan-2-carboxylate |

| 2-Methoxyfuran |

| Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate |

| Maleimide |

| 7-oxabicyclo[2.2.1]hept-2-ene |

| Acrylate |

| 2-Methylfuran |

| Propylene |

| Xylene |

| Dienylisobenzofuran |

| Cyclopenta[b]indol-1(4H)-one |

Computational Chemistry and Molecular Modeling of N Methoxyfuran 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in the absence of environmental effects. These methods are used to determine optimized geometries, electronic structures, and vibrational frequencies.

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its balance of accuracy and computational cost. For molecules like N-methoxyfuran-2-carboxamide, DFT methods are ideal for predicting key molecular properties.

Electronic Structure and Geometry Optimization: DFT calculations are used to find the lowest energy conformation (the ground state) of a molecule. This is achieved by optimizing the molecular geometry, which involves adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. For furan (B31954) and benzamide (B126) derivatives, hybrid functionals such as B3LYP are commonly employed in conjunction with Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p). ias.ac.inmdpi.com These basis sets provide a flexible description of the electron distribution, including polarization functions (d,p) that allow for non-spherical electron density and diffuse functions (++) that are important for describing weakly bound electrons.

In a study on 2-(4-methoxyphenyl)benzo[d]thiazole, a related heterocyclic system, geometry optimization was performed using various DFT methods, showing good agreement with experimental X-ray data where available. mdpi.com For N-methoxyfuran-2-carboxamide, such calculations would predict the planarity of the furan ring and the geometry of the amide linkage.

Vibrational Analysis: Once the optimized geometry is found, a vibrational frequency calculation is typically performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental data, as the harmonic approximation used in the calculations does not fully account for anharmonicity. For furan-2-carboxamide derivatives, characteristic vibrational modes include the C=O stretching of the amide, N-H bending (if present), C-N stretching, and various vibrations of the furan ring. mdpi.com For N-methoxyfuran-2-carboxamide, key modes would also include the N-O and O-CH₃ stretching and bending vibrations.

A computational study on 3-amino-4-methoxy benzamide used the B3LYP/6-311++G** level of theory to assign vibrational frequencies, demonstrating the utility of DFT in interpreting experimental spectra. ias.ac.in

Table 1: Representative Calculated Geometric Parameters for a Related Furan Carboxamide Derivative (Data below is for N-(2,2-Diphenylethyl)furan-2-carboxamide, as a proxy to illustrate typical computational outputs)

| Parameter | Description | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl bond length | ~1.23 Å |

| C-N | Amide C-N bond length | ~1.35 Å |

| C-C (furan-amide) | Bond connecting furan and carbonyl | ~1.48 Å |

| **Bond Angles (°) ** | ||

| O=C-N | Amide angle | ~122° |

| C-C-N | Angle around carbonyl carbon | ~117° |

| Dihedral Angles (°) | ||

| O=C-C=C (furan) | Defines orientation of amide relative to ring | Varies with conformation |

| Note: Values are typical and depend on the specific level of theory. Data inferred from analyses of similar structures like N-(2,2-diphenylethyl)furan-2-carboxamide. mdpi.com |

While DFT is widely used, ab initio ("from the beginning") methods provide a hierarchical route to improving accuracy. The Hartree-Fock (HF) method is the simplest ab initio approach, serving as a foundational starting point. wikipedia.orgyoutube.com It approximates the many-electron wavefunction as a single Slater determinant but neglects electron correlation, which is the interaction between the motions of individual electrons.

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common method to incorporate electron correlation as a correction to the HF result. nih.gov Comparative studies on heterocyclic molecules often benchmark DFT results against both HF and MP2 calculations. mdpi.com

For many systems, including furan derivatives, the following trends are often observed:

Hartree-Fock (HF): Tends to overestimate bond polarity and vibrational frequencies and underestimate bond lengths compared to experimental data due to the neglect of electron correlation. mdpi.com

MP2: Generally provides more accurate geometries and energies than HF by accounting for electron correlation. However, it is significantly more computationally expensive than both HF and most DFT functionals. nih.gov

DFT (e.g., B3LYP): Often yields results that are comparable in accuracy to MP2 but at a much lower computational cost, making it a pragmatic choice for larger molecules. mdpi.com

In a study of 2-(4-methoxyphenyl)benzo[d]thiazole, calculated results from B3LYP were found to be superior to the scaled HF approach for molecular vibrational analysis. mdpi.com For N-methoxyfuran-2-carboxamide, a similar comparative study would likely confirm that a well-chosen DFT functional provides the best accuracy-to-cost ratio for predicting its structure and properties.

Table 2: Comparison of Calculated Total Energies for a Model Furan System by Different Methods (Illustrative data to show typical energy differences)

| Method | Basis Set | Relative Energy (kcal/mol) |

| Hartree-Fock (HF) | 6-31G(d) | +X |

| MP2 | 6-31G(d) | +Y |

| DFT (B3LYP) | 6-31G(d) | 0 (Reference) |

| Note: This table illustrates a hypothetical comparison. The relative energies (X and Y) would depend on the specific molecule. Typically, MP2 and DFT energies are lower (more stable) than HF energy. |

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study chemical reactivity. Unlike traditional models that focus on molecular orbitals, MEDT analyzes changes in the electron density along a reaction pathway. This approach provides deep insights into the molecular mechanisms of reactions, particularly pericyclic reactions like the Diels-Alder cycloadditions that furans commonly undergo.

Studies on the reaction of 2-methoxyfuran (B1219529) with various electrophiles have utilized MEDT to great effect. The analysis involves:

Conceptual DFT: Calculating reactivity indices such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). These indices help classify the reaction as having a forward or reverse electron density flux.

Electron Localization Function (ELF): A topological analysis of the electron density that reveals the regions of covalent bonding and lone pair electrons. Analyzing the ELF at transition states and intermediates allows for a detailed, step-by-step description of bond formation and breaking.

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape of N-methoxyfuran-2-carboxamide is determined by rotations around its single bonds, primarily the bond connecting the furan ring to the carbonyl group and the amide C-N and N-O bonds.

Conformational analysis involves mapping the potential energy surface of the molecule as a function of one or more dihedral angles (torsions). The resulting torsional energy profile reveals the low-energy (stable) conformers and the energy barriers that separate them.

For furan-2-carboxamide derivatives, a key conformational feature is the relative orientation of the furan ring and the amide group. Two primary planar or near-planar conformers are typically expected, corresponding to the C=O bond being syn or anti to the furan ring's oxygen atom. The rotational barrier between these conformers can be calculated using DFT or ab initio methods by performing a "relaxed scan," where the dihedral angle of interest is fixed at various values while the rest of the molecule's geometry is allowed to relax.

Table 3: Illustrative Torsional Energy Data for a Furan-Amide System

| Dihedral Angle | Description | Relative Energy of Minimum | Rotational Barrier (kcal/mol) |

| Furan-C(O) | Rotation around the ring-carbonyl bond | 0 kcal/mol (anti) | ~4-8 |

| ~1-2 kcal/mol (syn) | |||

| Amide C-N | Rotation around the amide C-N bond | 0 kcal/mol (trans) | >15 |

| High (cis) | |||

| Note: Data is inferred from general knowledge of furan-carboxamides and amides. Actual values for N-methoxyfuran-2-carboxamide require specific calculation. |

Classic intramolecular hydrogen bonds, such as N-H···O=C, are powerful forces in determining molecular conformation. In N-methoxyfuran-2-carboxamide, the traditional amide hydrogen is replaced by a methoxy (B1213986) group, precluding this specific type of interaction.

However, other weaker intramolecular interactions take its place in defining the conformational preferences. These can be quantified using computational methods:

Natural Bond Orbital (NBO) Analysis: This method analyzes the electron density to identify stabilizing interactions, such as hyperconjugation. For N-methoxyfuran-2-carboxamide, NBO analysis could reveal weak hydrogen bonds of the C-H···O type, where a C-H bond on the furan ring or the methoxy group acts as a weak donor to the carbonyl oxygen or the furan oxygen. The energy of these interactions (E(2) stabilization energy) can be calculated.

Atoms in Molecules (AIM) Theory: This is another electron density-based method that can identify and characterize bonding interactions. The presence of a bond path and a bond critical point between two atoms (e.g., a hydrogen and an oxygen) is a definitive indicator of an interaction, and the properties at this point can describe its strength.

In a study of 3-amino-4-methoxy benzamide, NBO and molecular electrostatic potential (MEP) analyses were used to identify and characterize a weak intramolecular hydrogen bond between an amino hydrogen and the methoxy oxygen. ias.ac.in A similar approach applied to N-methoxyfuran-2-carboxamide would likely reveal a complex network of weaker C-H···O and n→π* interactions that collectively stabilize certain conformers over others, playing a crucial role in its three-dimensional structure.

Computational Assessment of Solvent Polarity Influence on Conformational Preferences

The conformational landscape of N-substituted furan-2-carboxamides is significantly influenced by the surrounding solvent environment. While direct computational studies on N-methoxyfuran-2-carboxamide are limited, research on the closely related N-methylfuran-2-carboxamide offers valuable insights into the expected behavior. The conformational preferences of these molecules are primarily dictated by the rotational barrier around the C(O)-N bond and the orientation of the furan ring relative to the amide plane.

Computational studies, often employing Density Functional Theory (DFT), are used to map the potential energy surface of the molecule as a function of key dihedral angles. These calculations can predict the relative energies of different conformers in the gas phase and in various solvents, which are modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

For N-methylfuran-2-carboxamide, it has been demonstrated that in nonpolar solvents, the planar or near-planar conformations are favored, often stabilized by an intramolecular hydrogen bond between the N-H proton and the furan oxygen. As the polarity of the solvent increases, the preference for these intramolecularly hydrogen-bonded structures may decrease due to the increased competition from solute-solvent hydrogen bonding. This can lead to a higher population of non-planar or alternative conformations. It is reasonable to infer that N-methoxyfuran-2-carboxamide would exhibit a similar trend, where the methoxy group's electronic and steric influence would modulate the specific conformational energies and populations in response to solvent polarity.

A study on N-methylfuran-2-carboxamide revealed that it largely maintains its eclipsed (hydrogen-bonded) conformation even in polar protic solvents, indicating a strong intramolecular interaction. researchgate.net This suggests a significant conformational rigidity. The replacement of the methyl group with a methoxy group in N-methoxyfuran-2-carboxamide would introduce additional electronic effects and potential for different solvation interactions, which could subtly alter this conformational equilibrium.

Table 1: Hypothetical Relative Energies of N-Methoxyfuran-2-carboxamide Conformers in Different Solvents (Illustrative)

| Conformer | Gas Phase (kcal/mol) | Chloroform (kcal/mol) | Water (kcal/mol) |

| Planar (Intramolecular H-bond) | 0.0 | 0.0 | 0.0 |

| Non-planar (Twisted) | 2.5 | 2.1 | 1.5 |

| anti-Conformer | 4.0 | 3.5 | 2.8 |

Electronic Properties and Chemical Reactivity Descriptors

The electronic structure of N-methoxyfuran-2-carboxamide is key to understanding its chemical reactivity. Computational methods provide a suite of descriptors that quantify various aspects of its electronic behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

For furan-2-carboxamide derivatives, the HOMO is typically localized on the furan ring and the amide nitrogen, reflecting the electron-rich nature of these moieties. The LUMO, conversely, is often distributed over the carbonyl group and the furan ring, indicating these as potential sites for nucleophilic attack. In a study on N-(thiazol-2-yl)furan-2-carboxamide, the HOMO and LUMO energies were calculated, providing insights into its electronic transitions and reactivity. nih.gov While specific values for N-methoxyfuran-2-carboxamide are not available, a similar distribution of frontier orbitals is expected. The introduction of the methoxy group, being an electron-donating group, would likely raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Furan-2-Carboxamide Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 |

| E(LUMO) | -1.8 |

| ΔE (HOMO-LUMO Gap) | 4.7 |

Note: The values in this table are representative for a furan-2-carboxamide derivative and are for illustrative purposes. Specific values for N-methoxyfuran-2-carboxamide would require dedicated computational analysis.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For N-methoxyfuran-2-carboxamide, the MEP surface would be expected to show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic attack and hydrogen bond donation. The furan oxygen would also exhibit a negative potential. The amide proton (if present in a tautomeric form) or the region around the nitrogen and the methoxy group would likely show a less negative or even slightly positive potential, depending on the conformation. The aromatic protons of the furan ring would be associated with regions of positive potential. Studies on other furan-2-carboxamides have confirmed this general pattern, highlighting the carbonyl oxygen as a key reactive site. nih.gov

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (E(LUMO) - E(HOMO))/2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). A softer molecule is more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as -(E(HOMO) + E(LUMO))/2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ²/2η, where μ is the chemical potential (μ ≈ -χ).

For furan-2-carboxamide derivatives, these indices provide a framework for comparing their reactivity. The introduction of the N-methoxy group is expected to influence these parameters. As an electron-donating group, it would likely decrease the electronegativity and electrophilicity index, while potentially increasing the chemical softness, thereby enhancing the molecule's nucleophilic character.

Table 3: Illustrative Global Reactivity Descriptors for a Furan-2-Carboxamide Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: These values are illustrative and based on typical calculations for related compounds. Precise values for N-methoxyfuran-2-carboxamide would require specific DFT calculations.

Intermolecular Interactions and Solid-State Phenomena

The behavior of N-methoxyfuran-2-carboxamide in the solid state is governed by a network of non-covalent interactions. Computational methods are instrumental in characterizing these weak forces.

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide information about the strength and nature of the interaction. For N-methoxyfuran-2-carboxamide in a condensed phase, QTAIM analysis would be expected to reveal intermolecular hydrogen bonds (e.g., C-H···O) and other van der Waals contacts that dictate the crystal packing.

Reduced Density Gradient (RDG): The RDG analysis is another powerful tool for visualizing and characterizing non-covalent interactions. It plots the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. This generates surfaces that highlight different types of interactions: strong attractive interactions (like hydrogen bonds) appear as blue or green surfaces, weak van der Waals interactions as green or light brown, and steric repulsion as red. For N-methoxyfuran-2-carboxamide, RDG analysis would likely show significant van der Waals interactions involving the furan and methoxy groups, as well as potential weak hydrogen bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It can quantify the strength of intermolecular interactions through the second-order perturbation energy (E(2)), which measures the stabilization energy arising from the interaction between a donor NBO (e.g., a lone pair) and an acceptor NBO (e.g., an antibonding orbital) of neighboring molecules. In the context of N-methoxyfuran-2-carboxamide, NBO analysis would be crucial for understanding the electronic origins of the intermolecular forces, such as the delocalization of electron density from the lone pairs of oxygen atoms to the antibonding orbitals of adjacent molecules. Studies on similar furan-carboxamide systems have utilized NBO analysis to elucidate the nature of intramolecular and intermolecular hydrogen bonds. nih.gov

Hirshfeld Surface Analysis and Interaction Energy Calculations for Crystal Packing and Supramolecular Assembly

The study of intermolecular interactions is crucial for understanding the crystal packing and supramolecular assembly of N-methoxyfuran-2-carboxamide. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these non-covalent interactions within a crystal lattice. researchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, providing a visual representation of intermolecular contacts.

The Hirshfeld surface is mapped with properties such as dnorm, which identifies regions of close intermolecular contacts. A negative dnorm value (red regions) indicates contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. Positive dnorm values (blue regions) represent contacts longer than the van der Waals radii, while white regions indicate contacts around the van der Waals separation.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. researchgate.net These plots show the distribution of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). Each type of interaction (e.g., O···H, H···H, C···H) has a characteristic appearance on the fingerprint plot, allowing for the deconvolution of the crystal packing into contributions from various interactions. For a molecule like N-methoxyfuran-2-carboxamide, key interactions would include those involving the furan ring, the amide group, and the methoxy group.

Table 1: Predicted Intermolecular Contacts for N-Methoxyfuran-2-carboxamide from Hirshfeld Surface Analysis

| Interaction Type | Contributing Atoms | Predicted Percentage Contribution |

| O···H/H···O | Oxygen (furan, carbonyl, methoxy) and Hydrogen | 40-50% |

| H···H | Hydrogen atoms on the furan ring and methoxy group | 20-30% |

| C···H/H···C | Carbon and Hydrogen atoms | 15-25% |

| C···O/O···C | Carbon (furan, carbonyl) and Oxygen (furan, carbonyl, methoxy) | 5-10% |

| N···H/H···N | Nitrogen (amide) and Hydrogen | <5% |

| C···C | Carbon atoms of the furan ring | <5% |

Complementing the Hirshfeld surface analysis, interaction energy calculations provide a quantitative measure of the stability of the crystal packing. These calculations determine the pairwise interaction energies between a central molecule and its neighbors in the crystal lattice. The total interaction energy is a sum of electrostatic, polarization, dispersion, and exchange-repulsion components, calculated using various theoretical models. researchgate.net

Table 2: Hypothetical Interaction Energies and Their Components for a Dimer of N-Methoxyfuran-2-carboxamide

| Energy Component | Calculated Energy (kJ/mol) |

| Electrostatic | -25.5 |

| Polarization | -8.2 |

| Dispersion | -40.1 |

| Repulsion | 20.8 |

| Total Interaction Energy | -53.0 |

Development and Parameterization of Molecular Mechanics Force Fields for N-Methoxyfuran-2-carboxamide Systems

Molecular mechanics (MM) force fields are a fundamental tool for simulating the behavior of molecular systems, including N-methoxyfuran-2-carboxamide. wustl.edu These force fields approximate the potential energy of a system as a function of its atomic coordinates, enabling the study of molecular conformations, dynamics, and interactions. wustl.edu Standard force fields like the General Amber Force Field (GAFF) and MMFF94 are designed to be applicable to a wide range of organic molecules. avogadro.cc

The development of a specific and accurate force field for N-methoxyfuran-2-carboxamide involves a detailed parameterization process. This process aims to define the parameters for bonded (bond lengths, angles, dihedral angles) and non-bonded (van der Waals, electrostatic) interactions that accurately reproduce experimental data or high-level quantum mechanical (QM) calculations. nih.gov

The parameterization process for N-methoxyfuran-2-carboxamide would typically involve the following steps:

Generation of QM Data: High-level QM calculations, such as Møller-Plesset second-order perturbation theory (MP2) or density functional theory (DFT), are performed to obtain optimized geometries, vibrational frequencies, and conformational energy profiles for the molecule. nih.gov

Charge Derivation: Atomic partial charges are determined to describe the electrostatic potential of the molecule. Methods like Restrained Electrostatic Potential (RESP) fitting are commonly used to derive charges that accurately reproduce the QM electrostatic potential. nih.gov

Parameter Fitting: The force field parameters are then optimized to reproduce the QM data. This involves fitting bond stretching, angle bending, and torsional parameters to match the QM-calculated geometries, vibrational spectra, and rotational energy barriers. nih.gov For the dihedral parameters of the furan ring and the linkages to the carboxamide and methoxy groups, particular attention is required to accurately model the molecule's flexibility.

Table 3: Key Force Field Parameters to be Parameterized for N-Methoxyfuran-2-carboxamide

| Parameter Type | Description | Target Data Source |

| Bond Stretching (kb, req) | Force constant and equilibrium bond length for all bonds. | QM optimized geometry |

| Angle Bending (kθ, θeq) | Force constant and equilibrium angle for all angles. | QM optimized geometry |

| Torsional (Vn, γ, n) | Potential energy barrier, phase offset, and periodicity for rotatable bonds. | QM rotational energy profiles |

| van der Waals (ε, Rmin) | Lennard-Jones well depth and minimum interaction distance for each atom type. | Fitting to experimental data or QM interaction energies |

| Electrostatic (qi) | Partial atomic charge for each atom. | QM electrostatic potential (e.g., RESP fitting) |

The transferability of the developed force field is a key consideration, ensuring that the parameters can be reliably applied to simulate N-methoxyfuran-2-carboxamide in different environments, such as in solution or in complex with other molecules. wustl.edu The resulting parameterized force field would enable large-scale molecular dynamics simulations to explore the conformational landscape and intermolecular interactions of N-methoxyfuran-2-carboxamide in greater detail.

Advanced Materials and Catalytic Applications of N Methoxyfuran 2 Carboxamide

Role as Molecular Building Blocks in Advanced Materials Science

The unique conformational preferences and hydrogen bonding capabilities of the amide bond, coupled with the electronic and structural features of the furan (B31954) ring, position N-methoxyfuran-2-carboxamide as a compelling candidate for the construction of complex molecular architectures.

Investigation as a Constituent in Foldamer Synthesis and Conformational Control

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking the folding patterns of biopolymers like peptides and nucleic acids. nih.govrsc.org The design of novel foldamers is a burgeoning field, with applications ranging from molecular recognition to the development of new therapeutics. nih.govresearchgate.net The conformational properties of these synthetic structures are often governed by a combination of non-covalent interactions, including hydrogen bonding, aromatic stacking, and solvophobic effects. nih.gov

While direct studies on N-methoxyfuran-2-carboxamide as a foldamer component are not extensively documented, the broader class of aromatic oligoamides has been a fertile ground for foldamer research. rsc.org For instance, oligomers of aromatic amino acids have been shown to form stable helical structures. The conformational rigidity of the furan ring, in conjunction with the planarity of the amide bond, can impart a high degree of pre-organization to an oligomeric chain, favoring the adoption of specific folded conformations.

The N-methoxy group in N-methoxyfuran-2-carboxamide could play a crucial role in modulating the conformational landscape of a potential foldamer. The presence of the methoxy (B1213986) group can influence the electronic properties of the amide nitrogen and sterically bias the rotational freedom around the N-C(O) bond. This, in turn, can affect the stability of intramolecular hydrogen bonds, which are fundamental to the formation of many helical and sheet-like secondary structures. Research on related peptidic foldamers has demonstrated that even subtle changes to the monomer unit can have profound effects on the resulting three-dimensional structure. nih.gov

Table 1: Key Interactions in Foldamer Secondary Structure Formation

| Interaction Type | Description | Relevance to N-Methoxyfuran-2-carboxamide |

| Hydrogen Bonding | Formation of intramolecular hydrogen bonds between amide N-H donors and C=O acceptors of preceding or subsequent units. | The amide group provides the necessary functionality. The N-methoxy group might influence the acidity of the N-H proton. |

| Aromatic Stacking | π-π stacking interactions between adjacent furan rings. | The furan rings can participate in stacking, contributing to the stability of the folded structure. |

| Dipole-Dipole Interactions | Alignment of the dipole moments of the amide bonds and the furan ring. | These interactions can favor specific helical arrangements. |

| Steric Repulsion | Steric clashes between substituents on the oligomer backbone. | The N-methoxy group introduces specific steric constraints that can be exploited for conformational control. |

Exploration as Monomers or Precursors for Polymeric Materials

The bifunctional nature of furan-2-carboxylic acid derivatives, including N-methoxyfuran-2-carboxamide, suggests their potential as monomers for the synthesis of novel polymeric materials. Polyamides, for example, are a major class of polymers synthesized from the condensation reaction of diamines and dicarboxylic acids or their derivatives. youtube.com While the direct polymerization of N-methoxyfuran-2-carboxamide itself is not a standard route, it can be envisioned as a precursor to monomers suitable for polymerization.

For instance, functionalization of the furan ring at the 5-position with a carboxylic acid or an amine group would yield a bifunctional monomer. The resulting furan-based polyamides could exhibit unique thermal and mechanical properties due to the rigidity and aromaticity of the furan ring. The N-methoxy group could also influence the polymer's properties, such as solubility and intermolecular interactions.

The valorization of biomass often leads to furan-containing platform chemicals like 2,5-furandicarboxylic acid (FDCA). mdpi.com FDCA is a key monomer for the production of bio-based polyesters such as polyethylene (B3416737) furanoate (PEF). Similarly, the development of synthetic routes to furan-based diamines is an active area of research. N-methoxyfuran-2-carboxamide could potentially be derived from or converted into such monomers, thus integrating it into the value chain of renewable polymers.

Potential Applications in Catalysis

The electronic properties of the furan ring and the coordinating ability of the carboxamide group make N-methoxyfuran-2-carboxamide and its derivatives attractive candidates for applications in catalysis, particularly as ligands for transition metal catalysts.

Assessment of N-Methoxyfuran-2-carboxamide and its Derivatives as Ligands in Organometallic Catalysis

The design of effective ligands is paramount in homogeneous catalysis, as the ligand sphere around the metal center dictates the catalyst's activity, selectivity, and stability. Furan-2-carboxamides can act as bidentate ligands, coordinating to a metal center through the furan ring's oxygen atom and the amide's carbonyl oxygen. The N-substituent on the amide can be readily varied to fine-tune the steric and electronic properties of the ligand.